The synthesis of Oxacillin Sodium involves several key steps:
This method allows for large-scale production while maintaining high efficiency and stability of the compound.
The molecular formula of Oxacillin Sodium is . Its structure features a beta-lactam ring characteristic of penicillins, along with an isoxazole side chain that contributes to its antibacterial properties.
This structure enables Oxacillin Sodium to bind effectively to bacterial transpeptidases, disrupting cell wall synthesis in susceptible bacteria.
Oxacillin Sodium participates in various chemical reactions:
These reactions are critical for understanding both the stability of Oxacillin Sodium in different environments and its analytical determination in biological samples.
Oxacillin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding prevents proper cell wall formation, leading to cell lysis and death.
This mechanism underlies the effectiveness of Oxacillin Sodium against certain strains of staphylococci that produce beta-lactamase enzymes.
These properties are essential for determining appropriate storage conditions and formulation strategies for clinical use.
Oxacillin Sodium is primarily used in clinical settings for:
Oxacillin sodium (C₁₉H₁₈N₃NaO₅S) is a semisynthetic penicillin derivative where the β-lactam core is modified by an isoxazolyl substituent (3-phenyl-5-methylisoxazole-4-carboxamido group). This modification confers steric hindrance against β-lactamase enzymes. The sodium salt form enhances aqueous solubility critical for parenteral formulations. The absolute configuration at C-5, C-6, and C-6' (2S, 5R, 6R) is essential for antibacterial activity [2] [10].
X-ray diffraction studies reveal a fused bicyclic system: a four-membered β-lactam ring (C2-C3-N4-C5) and a five-membered thiazolidine ring (S1-C2-C3-N4-C5). The β-lactam ring exhibits a puckered conformation with a dihedral angle of 15°–25° relative to the thiazolidine plane. This strained geometry is critical for acylating penicillin-binding proteins (PBPs). The carboxylate group at C-2 forms an ionic bond with sodium, creating a distorted octahedral coordination sphere [6] [8]. The Na⁺ ion further stabilizes the crystal lattice through electrostatic interactions with adjacent molecules [7].
The 3-phenyl-5-methylisoxazole side chain sterically blocks access of staphylococcal penicillinases (e.g., OXA-1) to the β-lactam carbonyl. Crystallographic studies of OXA-1 β-lactamase show that the isoxazole's phenyl group creates unfavorable van der Waals clashes with Tyr-144 and Met-221 residues in the enzyme's active site, reducing hydrolysis rates by >95% compared to benzylpenicillin. Methylation at C-5 of the isoxazole further enhances this shielding effect [6] [10]. This structural adaptation allows oxacillin to resist degradation by most plasmid-encoded β-lactamases [3].
Oxacillin sodium exists in multiple hydration states: anhydrous (CAS 1173-88-2), monohydrate (CAS 7240-38-2), and dihydrate. The monohydrate is the most thermodynamically stable form under ambient conditions. Thermogravimetric analysis (TGA) shows stepwise dehydration:
Oxacillin sodium exhibits pH-dependent solubility due to ionizable groups: the carboxylate (pKa 2.8) and secondary amine (pKa 7.2). Maximum solubility (≥300 mg/mL) occurs at pH 6.5–7.5 where both groups are ionized. Solubility drops to <1 mg/mL at pH ≤2.0 (protonated carboxyl) or pH ≥9.0 (neutral amine) [5] [10]. The partition coefficient (log P) of the neutral species (protonated form) is 1.82 ± 0.15 in n-octanol/water, reflecting moderate lipophilicity imparted by the phenylisoxazole moiety [7].
Table 1: Solubility Profile of Oxacillin Sodium
Solvent System | Concentration (mg/mL) | Conditions |
---|---|---|
Water | 300 ± 15 | 25°C, pH 7.0 |
0.1M HCl | 0.8 ± 0.1 | 25°C, pH 1.0 |
Methanol | 120 ± 10 | 25°C |
Acetonitrile | <0.1 | 25°C |
Data compiled from [5] [7] [10]
Multi-step decomposition occurs via:
Kinetic studies using model-free isoconversional analysis reveal activation energy (Ea) dependence on conversion (α):
Table 2: Thermal Degradation Kinetics of Oxacillin Sodium
Step | Temperature Range (°C) | Ea (kJ/mol) | Reaction Order |
---|---|---|---|
Dehydration | 40–60 | 48 ± 3 | Zero-order |
β-Lactam scission | 150–170 | 98 ± 5 | First-order |
Isoxazole decomposition | 180–220 | 120 ± 8 | 1.5-order |
Data derived from non-isothermal TG-DSC [7] [8]
¹³C-NMR: δ 177.2 (C7, β-lactam), 172.1 (C2-COOH), 166.8 (isoxazole C4), 159.3 (CONH), 129.7–127.4 (C₆H₅), 101.2 (C5-isoxazole), 71.8 (C6), 66.1 (C5), 58.9 (C3), 35.2 (C2), 26.8/25.3 (gem-dimethyl), 12.1 (CH₃-isoxazole) [4].
FTIR Spectroscopy (KBr pellet):
Mass Spectrometry:
Table 3: Characteristic FTIR Bands of Oxacillin Sodium
Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
β-Lactam C=O stretch | 1772 ± 2 | Strong |
Carboxylate asym. stretch | 1580 ± 5 | Medium |
Amide C=O stretch | 1685 ± 3 | Strong |
Isoxazole C-N stretch | 1220 ± 4 | Weak |
Data from KBr pellet analysis [4]
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